2,4,6,7-Tetrahydropyrano[4,3-c]pyrazole-3-carbaldehyde
Overview
Description
2,4,6,7-Tetrahydropyrano[4,3-c]pyrazole-3-carbaldehyde is a useful research compound. Its molecular formula is C7H8N2O2 and its molecular weight is 152.15 g/mol. The purity is usually 95%.
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Scientific Research Applications
Heterocyclic Scaffold Importance
Recent Advances in Heterocyclic Compounds : Pyrazole derivatives, including structures related to "2,4,6,7-Tetrahydropyrano[4,3-c]pyrazole-3-carbaldehyde," serve as crucial scaffolds in medicinal chemistry. They play a significant role in the development of pharmaceuticals and drug-candidate molecules due to their heterocyclic nature, which is a common feature among naturally occurring compounds (H. Kiyani, 2018).
Synthetic Strategies and Biological Activities
Synthetic Strategies for Pyrazoline Derivatives : The exploration of synthetic strategies for pyrazoline derivatives, a class related to the query compound, underscores their potential in developing new anticancer agents. Such research highlights the dynamic applications and electronic properties that make pyrazoline derivatives appealing for pharmaceutical chemistry (Pushkar Kumar Ray et al., 2022).
Organocatalytic Approaches in Synthesis
Organocatalysts in Heterocyclic Synthesis : The use of organocatalysts in the synthesis of heterocyclic compounds, including tetrahydrobenzo[b]pyrans, reflects a significant area of interest. This research application involves developing green chemistry principles, such as using water and ethanol as solvents, to synthesize valuable heterocyclic compounds efficiently (H. Kiyani, 2018).
Biological and Pharmacological Applications
Bioactive Properties of Pyrazoline Derivatives : Pyrazoline derivatives, closely related to the compound , have been identified for their significant biological effects, including anticancer activity. This highlights the potential for these compounds to be explored further in the context of therapeutic applications (Pushkar Kumar Ray et al., 2022).
Mechanism of Action
Mode of Action
It’s known that the compound has been evaluated for its antiproliferative activity against various cancer cell lines .
Biochemical Pathways
Some compounds with similar structures have shown to induce poly (adp-ribose) polymerase 1 (parp-1) cleavage, activate the initiator enzyme of apoptotic cascade caspase 9, induce a fragmentation of microtubule-associated protein 1-light chain 3 (lc3), and reduce the expression levels of proliferating cell nuclear antigen (pcna) .
Properties
IUPAC Name |
1,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c10-3-7-5-4-11-2-1-6(5)8-9-7/h3H,1-2,4H2,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQRAJZOJRAQCMZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=C1NN=C2C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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